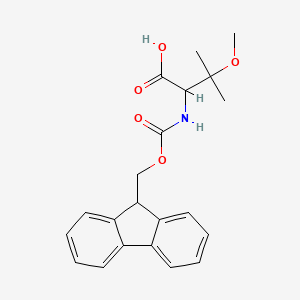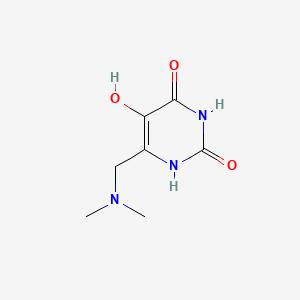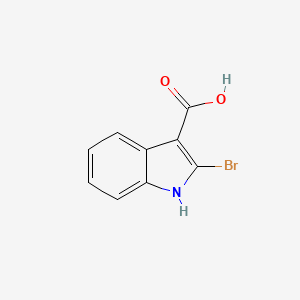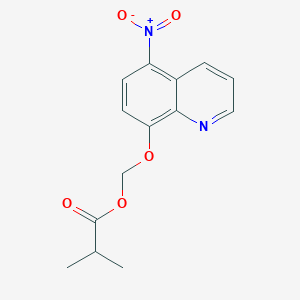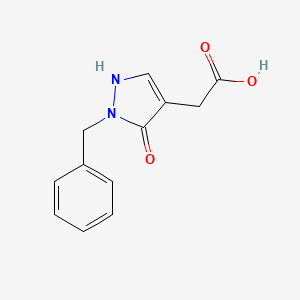
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C12H12N2O3. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a benzyl group and a hydroxy group on the pyrazole ring, along with an acetic acid moiety, makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the hydroxy group and the acetic acid moiety. The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of 2-(1-Benzyl-5-oxo-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The hydroxy group and the acetic acid moiety can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid: Lacks the hydroxy group, which may affect its biological activity and solubility.
2-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)acetic acid: Contains a methyl group instead of a hydroxy group, potentially altering its reactivity and interactions with biological targets.
2-(1-Benzyl-5-chloro-1H-pyrazol-4-yl)acetic acid: The presence of a chloro group can significantly change its chemical properties and biological activity.
Uniqueness
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both a hydroxy group and an acetic acid moiety on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(2-benzyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)6-10-7-13-14(12(10)17)8-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2,(H,15,16) |
InChI Key |
QUCZFXJWKQVZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


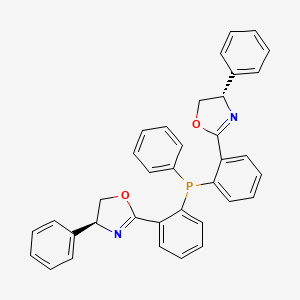
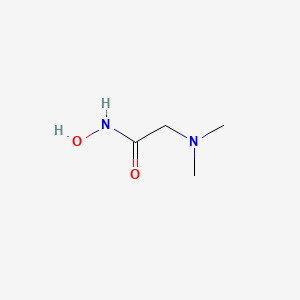
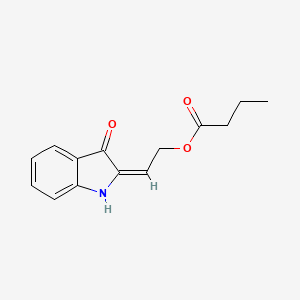
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
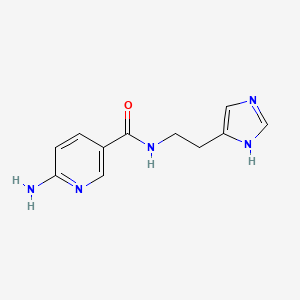
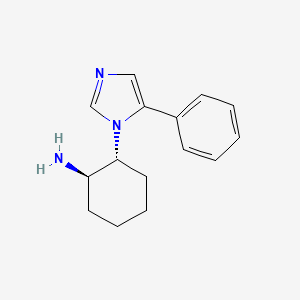


![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
